![molecular formula C24H16N4O2 B2643882 3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile CAS No. 1321732-93-7](/img/structure/B2643882.png)
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzimidazole derivative . It has a molecular formula of C24H16N4O2 . The benzimidazole moiety is an important class of heterocyclic compounds with a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole moiety and a chromen moiety . The average mass is 392.409 Da and the monoisotopic mass is 392.127319 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, benzimidazole derivatives are known to participate in a variety of chemical reactions .科学的研究の応用
DNA Interaction and Fluorescent Staining
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been utilized as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and flow cytometry. Their ability to penetrate cells easily makes them invaluable tools in plant cell biology for analyzing nuclear DNA content values and chromosome structures. The exploration of Hoechst derivatives extends to their uses as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Potential
Benzimidazole scaffolds have shown a broad spectrum of biological activities, including potential anticancer properties. These compounds have been explored for their roles in intercalating DNA, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The versatility and structural resemblance of benzimidazole derivatives to naturally occurring purines contribute to their significant pharmacological activities. Research focuses on the synthesis of targeted benzimidazole derivatives to optimize potency and selectivity for cancer treatment, highlighting their contribution to anticancer drug development (Akhtar et al., 2019).
Synthesis and Medicinal Chemistry
The structural diversity and medicinal significance of benzimidazole derivatives have been comprehensively reviewed, emphasizing their role in medicinal chemistry as a privileged structure. These compounds are integral components of various therapeutic agents, displaying a range of pharmacological functions such as antimicrobial, antiviral, and antiparasitic activities. The review of mannich bases of benzimidazole derivatives discusses the significance of synthesis and biological activities, showcasing the broad applicability of these compounds in developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Pharmacological Activities
Benzimidazoles have played a crucial role in drug discovery, exhibiting a wide range of pharmacological properties. The presence of the benzimidazole nucleus in various biological agents underscores its importance in developing new therapeutic compounds. The review aims to understand the synthesis and role of benzimidazole-derived compounds across different diseases, highlighting the therapeutic potential of these scaffolds in discovering drugs with significant biological activity (Babbar, Swikriti, & Arora, 2020).
特性
IUPAC Name |
3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c1-29-21-11-5-7-16-13-18(23-27-19-9-2-3-10-20(19)28-23)24(30-22(16)21)26-17-8-4-6-15(12-17)14-25/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKITZMMDDXHTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C#N)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

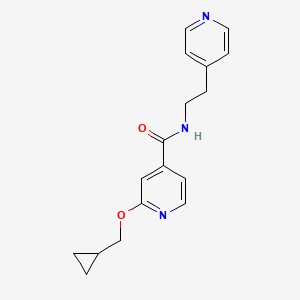
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)
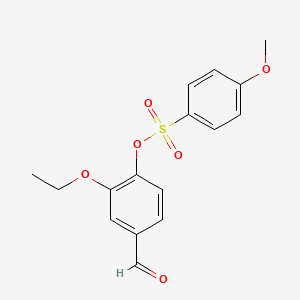
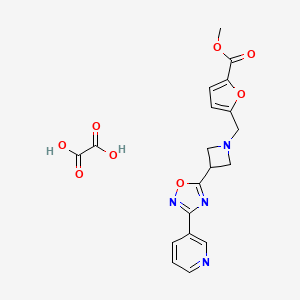
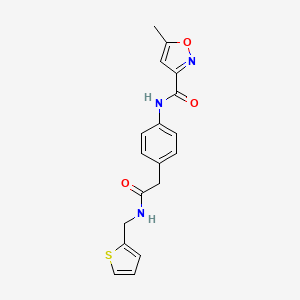
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
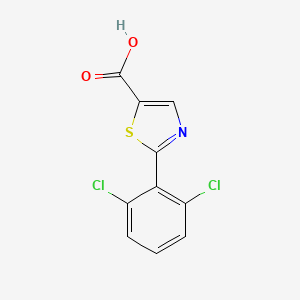
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
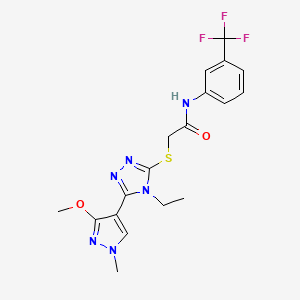
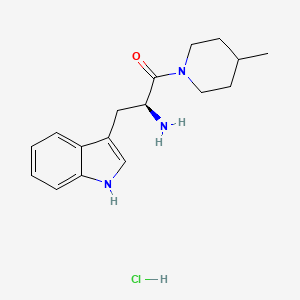
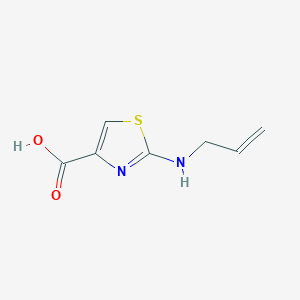
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)